molecular formula C15H28O2 B13395677 pentadec-10-enoic acid

pentadec-10-enoic acid

Cat. No.: B13395677
M. Wt: 240.38 g/mol
InChI Key: APXSAEQXOXTDAM-UHFFFAOYSA-N
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Description

Pentadec-10-enoic acid is a high-purity, long-chain mono-unsaturated fatty acid (MUFA) characterized by its 15-carbon backbone and a single cis double bond at the 10th carbon, also denoted as C15:1 n-5 . This compound is classified as an Odd-Chain Fatty Acid (OCFA), a structurally distinct group whose metabolism differs from even-chain fatty acids, yielding propionyl-CoA in addition to acetyl-CoA upon beta-oxidation . It serves as a critical standard and model compound in lipidomics research, used for the gas chromatography-mass spectrometry (GC-MS) identification and quantification of fatty acids in complex biological samples such as marine lipids and archaea . Researchers utilize pentadec-10-enoic acid to investigate cellular uptake mechanisms via specific transport proteins like Long-Chain Fatty Acid Transport Protein 1 (FATP1) . It has been identified in bioprospecting studies of unique organisms, including the hyperthermophilic archaeon Pyrococcus furiosus from deep-sea hydrothermal vents and in various species of marine seaweed from the Arabian Gulf, highlighting its relevance in studying biochemical adaptations . As a metabolite, it plays a role in cellular energy pathways, and its derivative, (10Z)-Pentadec-10-enoylcarnitine, is involved in the transport of fatty acids into mitochondria for beta-oxidation . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

pentadec-10-enoic acid

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)

InChI Key

APXSAEQXOXTDAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Pentadec-10-enoic Acid: Chemical Architecture, Biosynthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadec-10-enoic acid (C15:1) is a 15-carbon monounsaturated odd-chain fatty acid (OCFA). Historically overshadowed by their even-chain counterparts, OCFAs are now recognized as critical biomarkers for metabolic health and essential precursors for complex sphingolipids. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of pentadec-10-enoic acid. This guide details its physicochemical properties, microbial biosynthesis, and its specialized role in drug development—specifically its utility in synthesizing substrates to probe for anti-inflammatory therapies[1].

Chemical Architecture & Physicochemical Profile

Pentadec-10-enoic acid exists primarily in its biologically active cis configuration, (10Z)-pentadec-10-enoic acid[2]. The presence of the double bond at the C10 position introduces a rigid steric "kink" in the aliphatic tail. Mechanistically, this structural feature prevents tight lipid packing in cell membranes, thereby increasing membrane fluidity and altering the binding affinity when interacting with hydrophobic enzyme pockets.

Table 1: Physicochemical & Structural Properties
PropertyTechnical Specification
IUPAC Name (Z)-pentadec-10-enoic acid[2]
Molecular Formula C15H28O2[3]
Molecular Weight 240.38 g/mol [2]
Monoisotopic Mass 240.2089 Da[2]
CAS Registry Number 84743-29-3 (cis isomer) 321744-58-5 (trans isomer)[3]
SMILES (Canonical) CCCC/C=C\CCCCCCCCC(=O)O[2]
XLogP3 (Lipophilicity) 5.6[2]
Topological Polar Surface Area 37.3 Ų[2]

Biosynthetic Pathways & Biological Occurrence

In nature, pentadec-10-enoic acid is identified in the lipid profiles of extremophiles such as Pyrococcus furiosus[2] and marine macroalgae, notably Ulva species from the Arabian Gulf, where it contributes to the organism's polyunsaturated fatty acid (PUFA) network[4].

For industrial and research applications, microbial synthesis of OCFAs relies on the metabolic engineering of oleaginous yeasts. By supplementing cultures with propionic acid, metabolic flux is forcibly redirected. Causality: Propionic acid is converted to propionyl-CoA, which acts as the primer molecule for the Fatty Acid Synthase (FAS) complex instead of the standard acetyl-CoA. The sequential addition of two-carbon units from malonyl-CoA onto the three-carbon primer strictly dictates the formation of odd-chain lengths[5].

G Propionic Propionic Acid (Carbon Source) PropionylCoA Propionyl-CoA (Primer) Propionic->PropionylCoA CoA Ligase FAS Fatty Acid Synthase (Elongation) PropionylCoA->FAS + Malonyl-CoA Pentadecenoic Pentadec-10-enoic Acid (C15:1 OCFA) FAS->Pentadecenoic Desaturase

Biosynthetic pathway of odd-chain fatty acids from propionic acid.

Table 2: Microbial Production Metrics of OCFAs via Propionic Acid Supplementation

Data synthesized from [5].

Oleaginous Yeast StrainTotal OCFA Titer (g/L)OCFA Yield (g/g)OCFA Proportion (% of Total Lipids)
Cutaneotrichosporon oleaginosus0.940.07~37–50%
Rhodotorula toruloidesVariableVariableUp to 89%
Yarrowia lipolyticaVariableVariableHigh tolerance to propionic acid toxicity

Pharmacological Applications: Targeting NAAA

In modern drug development, pentadec-10-enoic acid is a highly valued precursor for synthesizing lipid-derived messengers. A primary application is the synthesis of N-acylethanolamine derivatives to probe N-acylethanolamine acid amidase (NAAA) [1].

NAAA is a lysosomal N-terminal nucleophile (Ntn) hydrolase that degrades palmitoylethanolamide (PEA), a potent endogenous analgesic and anti-inflammatory agent. Inhibiting NAAA preserves PEA levels, offering a targeted therapeutic pathway for neurodegeneration and pain. By synthesizing odd-chain substrates like (Z)-N-(2-hydroxyethyl)pentadec-10-enamide, researchers can map the exact steric constraints and chain-length specificity of the NAAA hydrophobic binding pocket, facilitating the rational design of highly selective NAAA inhibitors[1].

Self-Validating Experimental Protocols

Workflow A: Microbial Synthesis and Extraction of OCFAs

Objective: Induce and extract pentadec-10-enoic acid from C. oleaginosus.

  • Inoculation & Growth: Culture C. oleaginosus in YPD medium for 24 hours. Transfer to a nitrogen-limited medium (C/N ratio 50) supplemented with 2 g/L propionic acid.

    • Causality: Nitrogen starvation depletes intracellular AMP, inhibiting isocitrate dehydrogenase. This redirects citrate into the cytosol, where it is cleaved to fuel the FAS complex. Propionic acid forces the FAS to utilize propionyl-CoA, ensuring OCFA synthesis[5].

  • Harvesting: Centrifuge at 5000 × g for 10 minutes. Wash the pellet with distilled water.

  • Lipid Extraction (Folch Method): Resuspend the pellet in a 2:1 (v/v) chloroform/methanol mixture.

    • Self-Validation: The formation of a distinct biphasic system upon the addition of 0.9% NaCl validates successful lipid partitioning into the lower organic phase.

  • Transesterification: Convert extracted lipids to Fatty Acid Methyl Esters (FAMEs) using 1% H2SO4 in methanol at 90°C for 2 hours, followed by GC-MS analysis.

Workflow B: Chemical Synthesis of (Z)-N-(2-hydroxyethyl)pentadec-10-enamide

Objective: Synthesize an OCFA-ethanolamide substrate for NAAA enzymatic assays[1].

G Start (Z)-pentadec-10-enoic acid (0.17 g) Reagents TBTU + HOBt + Et3N (Activation) Start->Reagents DMF/DCM Amine Ethanolamine (Nucleophile) Reagents->Amine Coupling Purify Column Chromatography (Purification) Amine->Purify Crude Extract Product (Z)-N-(2-hydroxyethyl)pentadec-10-enamide (Target Substrate) Purify->Product Yield: 53%

Chemical synthesis workflow for NAAA substrate derivatives.

  • Acid Activation: Dissolve 0.17 g of (Z)-pentadec-10-enoic acid in anhydrous dichloromethane (DCM). Add 0.27 g TBTU and 0.11 g HOBt[1].

    • Causality: TBTU activates the carboxyl group. The addition of HOBt is critical; it forms an active OBt-ester intermediate that is highly reactive toward amines but stable enough to suppress the racemization typically seen with standalone coupling agents.

  • Base Addition: Add 252 µL of Triethylamine (Et3N)[1].

    • Causality: Et3N acts as a non-nucleophilic base, neutralizing the acid generated during activation and maintaining the nucleophilicity of the incoming amine.

  • Nucleophilic Attack: Add 52 µL of ethanolamine dropwise at 0°C, then allow the reaction to stir at room temperature for 12 hours[1].

  • Purification & Validation: Quench with water, extract with DCM, and purify the concentrated organic layer via silica gel column chromatography.

    • Self-Validation: Successful synthesis is confirmed via Mass Spectrometry (MS calc.: 283.25, found: 284.3 m/z [M + H]+) and ¹H-NMR showing the characteristic amide proton peak[1].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5312411, 10Z-pentadecenoic acid." PubChem. Available at:[Link]

  • Bandiera, T., et al. "Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available at:[Link]

  • Qiao, W., et al. "Impact of glucose and propionic acid on even and odd chain fatty acid profiles of oleaginous yeasts." Biotechnology for Biofuels, 2021. Available at:[Link]

  • Al-Fadhli, A., et al. "Assessment of Arabian Gulf Seaweeds from Kuwait as Sources of Nutritionally Important Polyunsaturated Fatty Acids (PUFAs)." Marine Drugs, 2021. Available at:[Link]

Sources

isomeric forms of pentadecenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Forms of Pentadecenoic Acid

**Executive Summary

Pentadecenoic acid (C15:1), a monounsaturated fatty acid with a 15-carbon backbone, represents a fascinating yet under-explored area of lipidomics. While its saturated counterpart, pentadecanoic acid (C15:0), has garnered significant attention for its potential health benefits[1][2][3], the isomeric diversity of C15:1 presents unique analytical challenges and untapped opportunities in biological research and drug development. This guide provides a comprehensive technical overview of the , detailing their structural variations, natural occurrence, and the advanced analytical methodologies required for their separation and characterization. We will delve into the causality behind experimental choices in gas chromatography, liquid chromatography, and nuclear magnetic resonance spectroscopy, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Isomeric Landscape of Pentadecenoic Acid

Isomerism in fatty acids dictates their physical properties and biological functions. For pentadecenoic acid, with the molecular formula C₁₅H₂₈O₂, isomerism is primarily defined by the position and geometry of its single double bond.

Positional Isomerism

Positional isomers differ in the location of the carbon-carbon double bond along the 15-carbon chain. The nomenclature Δx is used to denote a double bond between carbon x and x+1 from the carboxyl end[4]. Several positional isomers of pentadecenoic acid have been identified in nature.

  • 2-Pentadecenoic Acid (Δ²): This α,β-unsaturated fatty acid has been reported in plants like Dioscorea[5]. Its conjugation with the carboxyl group influences its chemical reactivity.

  • 9-Pentadecenoic Acid (Δ⁹): Also known as cis-9-pentadecenoic acid, this isomer is a common form found in various natural sources, including the plant Elaeagnus angustifolia[6].

  • 10-Pentadecenoic Acid (Δ¹⁰): This isomer has demonstrated biological activity, including the inhibition of IFN-γ-induced kynurenine production in cell models[7].

  • 14-Pentadecenoic Acid (Δ¹⁴): An omega-1 fatty acid, this isomer has been identified in Nicotiana tabacum[8].

Geometrical Isomerism

For each positional isomer (except at the terminal carbon), the double bond can exist in two different geometric configurations:

  • cis (Z): The hydrogen atoms are on the same side of the double bond, resulting in a "kink" in the fatty acid chain. The majority of naturally occurring unsaturated fatty acids are in the cis configuration[6].

  • trans (E): The hydrogen atoms are on opposite sides of the double bond, leading to a more linear chain, similar to a saturated fatty acid. For example, trans-2-pentadecenoic acid is specified by its (E) configuration[5].

The distinction is critical, as cis and trans isomers can have vastly different metabolic fates and physiological effects.

Table 1: Known Isomers of Pentadecenoic Acid

Isomer NameAbbreviationIUPAC NameNatural Occurrence (Example)PubChem CID
trans-2-Pentadecenoic acid15:1(2E)(E)-pentadec-2-enoic acidDioscorea[5]5282742
cis-9-Pentadecenoic acid15:1(9Z)(Z)-pentadec-9-enoic acidElaeagnus angustifolia[6]11708534
cis-10-Pentadecenoic acid15:1(10Z)(Z)-pentadec-10-enoic acidNot specified84743-29-3 (CAS)[7]
14-Pentadecenoic acid15:1(14)pentadec-14-enoic acidNicotiana tabacum[8]543854

Analytical Strategies for Isomer Elucidation

The structural similarity among pentadecenoic acid isomers necessitates sophisticated analytical workflows. No single technique can fully resolve and identify all isomers; therefore, a multi-platform approach is often required. The choice of method is dictated by the specific research question—be it quantification, positional elucidation, or geometric configuration.

Analytical_Workflow cluster_prep Sample Preparation cluster_data Information Obtained Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Deriv Derivatization (e.g., FAMEs for GC) Extraction->Deriv Required for GC HPLC_Node HPLC Extraction->HPLC_Node Optional NMR_Node NMR Extraction->NMR_Node GCMS_Node GC-MS Deriv->GCMS_Node HPLC_Data Geometrical (cis/trans) Isomer Separation HPLC_Node->HPLC_Data GC_Data Chain Length Quantification Some Isomer Separation GCMS_Node->GC_Data NMR_Data Double Bond Position Geometrical Confirmation Quantification NMR_Node->NMR_Data

Caption: General analytical workflow for pentadecenoic acid isomer analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for fatty acid profiling due to its high sensitivity and separation efficiency[9].

  • Expertise & Causality: Fatty acids are polar and not sufficiently volatile for GC analysis. Therefore, they must be derivatized, most commonly into fatty acid methyl esters (FAMEs)[10]. This esterification neutralizes the polar carboxyl group, significantly lowering the boiling point and improving peak shape[9][10]. The choice of GC column is paramount. Highly polar "wax" type columns (e.g., those with polyethylene glycol phases like Carbowax) or cyano-substituted polysiloxane columns (like CP-Sil 88) are superior for separating FAME isomers, including some positional and geometric isomers, compared to less polar columns[11][12]. However, even with highly polar, long columns (e.g., 100-200 m), co-elution of positional isomers is a significant challenge, making unambiguous identification by retention time alone unreliable[11].

  • Trustworthiness: For robust quantification, a stable isotope-labeled internal standard is essential. While heptadecanoic acid (C17:0) is often used, a deuterated pentadecenoic acid standard would provide the highest accuracy by compensating for variations during both sample preparation and analysis[10]. Mass spectrometry provides confirmation of the molecular weight (m/z of the FAME) and fragmentation patterns that, while not typically revealing the double bond position under standard electron ionization (EI), can confirm the fatty acid class[11].

  • Lipid Extraction: Extract total lipids from ~10-50 mg of homogenized tissue or cell pellet using a 2:1 chloroform:methanol (v/v) solution (Folch method).

  • Saponification: Evaporate the solvent from the lipid extract under nitrogen. Add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to cleave fatty acids from complex lipids.

  • Methylation (Derivatization): Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat again at 80°C for 5 minutes. This reaction converts the free fatty acids to volatile FAMEs.

  • Extraction of FAMEs: Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis:

    • Injector: 250°C, splitless injection of 1 µL.

    • Column: Agilent HP-88 or similar polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 140°C, hold for 5 min, ramp at 2°C/min to 220°C, and hold for 20 min[13][14].

    • MS Detector: Transfer line at 280°C. Electron ionization at 70 eV. Scan range m/z 50-500.

  • Identification: Identify FAMEs by comparing retention times to a commercial FAME standard mix and mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly powerful for separating geometric (cis/trans) isomers, which can be difficult to resolve by GC[15]. It can also analyze free fatty acids without derivatization, preventing potential degradation of sensitive compounds[16].

  • Expertise & Causality: Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common approach. Separation is based on hydrophobicity; fatty acids are retained based on chain length and degree of unsaturation[16]. For a given chain length, saturated fatty acids elute last, while each additional double bond reduces retention time. However, separating cis and trans isomers on a standard C18 column is challenging due to their similar hydrophobicity[15]. Silver-ion (Ag⁺) HPLC is a specialized technique that excels here. The silver ions impregnated on the stationary phase interact reversibly with the π-electrons of the double bonds, leading to differential retention based on the number, position, and geometry of the double bonds.

  • Trustworthiness: Detection can be a limitation. Since fatty acids lack a strong chromophore, UV detection requires derivatization to a UV-active form (e.g., phenacyl esters) or detection at low wavelengths (~210 nm), which can suffer from low sensitivity and baseline noise. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detectors that can be used for underivatized fatty acids, but Mass Spectrometry (LC-MS) provides the best sensitivity and specificity[17][18].

  • Lipid Extraction: Perform lipid extraction as described in Protocol 1, Step 1.

  • Sample Preparation: Evaporate the solvent under nitrogen and reconstitute the lipid extract in the initial mobile phase (e.g., 90:10 acetonitrile:water).

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid to ensure the fatty acids are protonated for better retention and MS ionization[17].

    • Gradient Example: Start at 70% acetonitrile, ramp to 100% over 20 minutes, hold for 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • MS Detector: Electrospray ionization (ESI) in negative ion mode. Scan for the deprotonated molecule [M-H]⁻ of pentadecenoic acid (m/z 239.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for the unambiguous structural elucidation of fatty acid isomers without derivatization.

  • Expertise & Causality: ¹H NMR and ¹³C NMR provide detailed information on molecular structure. Key signals are used for identification and quantification[19][20].

    • Olefinic Protons (-CH=CH-): Resonate around 5.3-5.4 ppm in the ¹H spectrum. The integration of this signal is directly proportional to the number of double bonds[4][21].

    • Allylic Protons (=CH-CH₂-): Appear around 2.0 ppm.

    • Terminal Methyl Protons (-CH₃): Found near 0.9 ppm.

    • ¹³C NMR: Provides even greater resolution. The chemical shifts of the olefinic carbons (~127-132 ppm) and the allylic carbons (~27-35 ppm) are highly sensitive to the position of the double bond and its cis/trans geometry[19]. While GC and HPLC rely on retention time matching, NMR provides definitive structural information, making it invaluable for identifying novel isomers.

  • Trustworthiness: Quantification by NMR is highly accurate as signal intensity is directly proportional to the number of nuclei, provided experimental parameters (like relaxation delay) are correctly set[19]. The results can be used to validate findings from chromatographic methods. Two-dimensional NMR techniques like HSQC and HMBC can correlate proton and carbon signals, providing definitive assignments of all atoms in the molecule[21][22].

Biological Significance & Signaling Pathways

While extensive research highlights the saturated C15:0 as an essential fatty acid with broad cell-based activities[2][3], the specific roles of C15:1 isomers are an emerging field. The saturated C15:0 is known to be a pleiotropic nutrient that activates key metabolic regulators like AMPK and PPARs while inhibiting inflammatory pathways such as mTOR and JAK-STAT[1][2][23].

C15_Signaling cluster_activation Activation cluster_inhibition Inhibition cluster_outcomes Cellular Outcomes C15_0 Pentadecanoic Acid (C15:0) PPARs PPARα/δ C15_0->PPARs AMPK AMPK C15_0->AMPK mTOR mTOR C15_0->mTOR JAK_STAT JAK-STAT C15_0->JAK_STAT HDAC6 HDAC6 C15_0->HDAC6 Metabolic_Health Improved Metabolic Health PPARs->Metabolic_Health AMPK->Metabolic_Health AntiInflammatory Anti-inflammatory mTOR->AntiInflammatory Anticancer Anti-cancer mTOR->Anticancer JAK_STAT->AntiInflammatory HDAC6->AntiInflammatory AntiFibrotic Anti-fibrotic HDAC6->AntiFibrotic

Caption: Known signaling pathways modulated by Pentadecanoic Acid (C15:0).

The structural differences introduced by a double bond in C15:1 isomers likely lead to distinct protein interactions and metabolic processing. For instance, 10(Z)-pentadecenoic acid has been shown to possess anti-inflammatory properties by inhibiting kynurenine production[7]. This suggests that specific C15:1 isomers could act as signaling molecules in their own right, a hypothesis that warrants further investigation. The analytical protocols outlined in this guide are foundational for such studies, enabling researchers to accurately link specific isomers to biological functions.

Conclusion and Future Perspectives

The represent a complex and nuanced field of study. Moving beyond the analysis of the saturated C15:0 requires a sophisticated, multi-pronged analytical approach where GC-MS, HPLC, and NMR are used synergistically to achieve complete structural elucidation and accurate quantification. As our understanding of the "one structure, one function" paradigm in lipidomics deepens, the ability to resolve and identify specific C15:1 isomers will be crucial. Future research should focus on synthesizing pure isomeric standards, mapping their distribution in various biological systems, and elucidating their unique roles in cellular signaling and disease pathology. The methodologies and insights provided in this guide serve as a robust framework for advancing these explorations.

References

  • SIELC Technologies. (2018). Separation of Pentadecanoic acid on Newcrom R1 HPLC column. SIELC.
  • Venn-Watson, S., et al. (2025). Pentadecanoic Acid (C15:0)
  • Yu, R., et al. (2023). Fatty acid isomerism: analysis and selected biological functions. RSC Publishing.
  • Du, J., et al.
  • Tzakos, A.G., et al.
  • Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. JAOCS.
  • ChemicalBook. (2024). The benefits of Pentadecanoic acid. ChemicalBook.
  • Venn-Watson, S., & Schutt, N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PMC.
  • Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek.
  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE.
  • AOCS. (2019).
  • ResolveMass Laboratories Inc. (2025).
  • Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. Magritek.
  • Creative Proteomics. (2020). Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects.
  • Bloom Tech. (2023). How do you get pentadecanoic acid?. Bloom Tech.
  • SCIEX. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX.
  • Wang, Y., et al. (2025). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. MDPI.
  • PubChem. 2-Pentadecenoic acid.
  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc.
  • AOCS. (2019).
  • PubChem. (Z)-9-Pentadecenoic acid.
  • Cayman Chemical. (n.d.). 10(Z)-Pentadecenoic Acid (CAS 84743-29-3). Cayman Chemical.
  • AOCS. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library.
  • Wang, Y., et al. (2025). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. PMC.
  • Du, J., & Zhou, Y. Fatty Acid and Lipid Analysis. Jianhai Du Lab @ West Virginia University.
  • PubChem. 14-Pentadecenoic acid.

Sources

pentadec-10-enoic acid interaction with cell membranes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Biophysical Interplay of Pentadec-10-enoic Acid with Cell Membranes

Abstract

This technical guide provides a comprehensive exploration of the interaction between pentadec-10-enoic acid, a C15:1 monounsaturated fatty acid, and cellular membranes. Moving beyond a simple description, this document elucidates the core biophysical mechanisms governing this interaction, from its insertion into the lipid bilayer to its subsequent effects on membrane fluidity, structure, and the function of embedded proteins. We detail the causality behind these phenomena, grounded in the unique molecular geometry of unsaturated fatty acids. For the practicing researcher, this guide includes detailed, field-proven experimental protocols using techniques such as fluorescence spectroscopy and differential scanning calorimetry to quantify these interactions. The content is structured to provide drug development professionals and membrane biophysicists with both foundational knowledge and practical methodologies for investigating the membrane-modulating effects of novel lipidic compounds.

Introduction: Pentadec-10-enoic Acid and the Cell Membrane Frontier

Pentadec-10-enoic acid is a long-chain monounsaturated fatty acid with the chemical formula C15H28O2.[1][2][3] It exists as two primary geometric isomers, (10Z)-pentadec-10-enoic acid (cis) and (10E)-pentadec-10-enoic acid (trans), which differ in the orientation of the acyl chain around the double bond located at the tenth carbon.[2][3][4] This structural nuance is critical, as it dictates the molecule's overall shape and, consequently, its behavior within the complex environment of a cell membrane. While research into this specific fatty acid is emerging, with studies identifying roles in processes like melanogenesis inhibition (for the 10E isomer)[5], its primary impact stems from its fundamental nature as an amphipathic lipid capable of integrating into and altering the cell's primary interface with its environment.

The cell membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins that orchestrates a vast array of cellular processes, including signal transduction, transport, and cell-cell communication.[6][7] The biophysical properties of this bilayer—chiefly its fluidity, thickness, permeability, and lateral organization—are tightly regulated to ensure proper protein function and cellular integrity.[8][9] The introduction of exogenous lipids like pentadec-10-enoic acid can perturb this delicate equilibrium, leading to significant downstream cellular consequences. Understanding this interaction at a mechanistic level is paramount for fields ranging from nutritional science to the development of lipid-based drug delivery systems.

Core Biophysical Interactions with the Lipid Bilayer

The incorporation of a free fatty acid into a phospholipid bilayer is governed by fundamental physicochemical principles. The carboxylic acid headgroup of pentadec-10-enoic acid is hydrophilic, anchoring it to the aqueous interface near the polar headgroups of the membrane phospholipids. The 15-carbon hydrophobic tail partitions into the nonpolar core of the bilayer. The defining feature of the (10Z) or cis-isomer is the kink introduced by the double bond, which sterically hinders the tight, ordered packing of adjacent acyl chains.[10][11]

Modulation of Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for the diffusion and function of membrane proteins and lipids. The incorporation of unsaturated fatty acids is a well-established mechanism for increasing membrane fluidity.

  • Causality of Fluidization: The kink in cis-pentadec-10-enoic acid disrupts the van der Waals interactions between neighboring hydrocarbon chains, increasing the average area per lipid and creating more free volume within the hydrophobic core.[10][11] This leads to a more disordered, or fluid, state. Computational studies and in vitro experiments on similar unsaturated fatty acids, like oleic acid, confirm that their presence reduces lipid ordering and can help maintain membrane fluidity.[10][12] This contrasts sharply with saturated fatty acids, which, lacking a kink, can pack tightly and increase membrane rigidity.[10][11]

Alterations in Bilayer Structure and Permeability

The perturbation of lipid packing order has direct structural consequences for the membrane.

  • Bilayer Thinning: The increase in disorder and lateral spacing between phospholipids typically results in a decrease in the overall thickness of the hydrophobic core.[10][13]

  • Increased Permeability: A more fluid and less compact membrane presents a lower energy barrier for the passive diffusion of water and other small polar molecules across the bilayer, thereby increasing its permeability.[10] Studies using liposomal leakage assays have shown that saturated fatty acids cause greater membrane destabilization and leakage compared to unsaturated fatty acids, which cause less perturbation to the bilayer structure.[10][12]

  • Induction of Curvature Stress: The conical molecular shape of a cis-unsaturated fatty acid (a larger headgroup area relative to the tail) can induce negative curvature strain within the membrane.[11] This biophysical property is not a defect but a crucial factor in facilitating dynamic membrane processes such as endocytosis, exocytosis, and vesicle formation, which all require membrane bending and fission.[11]

The following diagram illustrates the fundamental interaction of a cis-unsaturated fatty acid with the lipid bilayer, highlighting its effect on lipid packing and membrane fluidity.

G cluster_0 Ordered Membrane (Low Fluidity) cluster_1 Disordered Membrane with C15:1 (High Fluidity) a1 a2 a3 a4 b1 b2 b3 b4 h1 P h1->a1 h2 P h2->a2 h3 P h3->a3 h4 P h4->a4 h5 P h5->b1 h6 P h6->b2 h7 P h7->b3 h8 P h8->b4 c1 c2_kink c3 c4 d1 d2 d3 d4 c2a c2b c2a->c2b h9 P h9->c1 h10 COOH h10->c2a h11 P h11->c3 h12 P h12->c4 h13 P h13->d1 h14 P h14->d2 h15 P h15->d3 h16 P h16->d4 Insertion Incorporation of (10Z)-Pentadec-10-enoic acid cluster_1 cluster_1 Insertion->cluster_1 cluster_0 cluster_0

Caption: Insertion of cis-pentadec-10-enoic acid disrupts ordered lipid packing, increasing membrane fluidity.

Consequences for Membrane Protein Function

The lipid bilayer is not merely a solvent for membrane proteins; it is an allosteric regulator of their function.[9] Changes in the biophysical properties of the membrane, induced by molecules like pentadec-10-enoic acid, can profoundly impact protein activity.

  • Conformational Dynamics: The activity of many transmembrane proteins, such as ion channels and receptors, depends on subtle conformational changes. Increased membrane fluidity can alter the energy landscape for these changes, either facilitating or inhibiting protein function.

  • Lateral Reorganization: The introduction of a fluidizing lipid can disrupt the formation and stability of ordered lipid microdomains, often called "lipid rafts."[9] These domains are thought to concentrate specific proteins to facilitate efficient signaling. By altering the lateral organization of the membrane, pentadec-10-enoic acid can indirectly modulate signaling pathways by dispersing or reorganizing these protein complexes.[9]

  • Cellular Response - Homeoviscous Adaptation: Cells possess mechanisms to sense and respond to changes in membrane fluidity. This process, known as homeoviscous adaptation, involves adjusting the cell's own lipid composition to restore optimal fluidity.[8][13] For instance, in response to the fluidizing effect of an unsaturated fatty acid, a cell might increase its synthesis of saturated fatty acids or cholesterol, which have an ordering effect.[13]

The following diagram outlines the logical flow of how homeoviscous adaptation counters membrane perturbations.

G FA_input ↑ Input of Pentadec-10-enoic Acid Membrane Membrane Integration FA_input->Membrane Fluidity ↑ Increase in Membrane Fluidity Membrane->Fluidity Sensor Cellular Fluidity Sensor Activation Fluidity->Sensor Response Transcriptional & Enzymatic Response Sensor->Response Lipid_Synth ↑ Synthesis of Saturated Lipids & Cholesterol Response->Lipid_Synth Lipid_Synth->Membrane counteracts effect Homeostasis Restoration of Optimal Fluidity Lipid_Synth->Homeostasis

Caption: The cellular process of homeoviscous adaptation in response to increased membrane fluidity.

Experimental Methodologies: A Practical Guide

To quantitatively assess the interaction of pentadec-10-enoic acid with membranes, robust biophysical techniques are required. Model membrane systems, such as liposomes (unilamellar vesicles), provide a controlled environment to isolate and study these interactions.[14][15]

Assessment of Membrane Fluidity via Laurdan GP Spectroscopy

Principle: Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment. In a fluid, disordered membrane, water molecules can penetrate the bilayer to a greater extent, creating a more polar environment around the probe. This causes a shift in its emission spectrum. This shift is quantified as a General Polarization (GP) value. A lower GP value corresponds to higher membrane fluidity.[16]

Protocol:

  • Liposome Preparation:

    • Prepare a solution of a primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in chloroform in a round-bottom flask.

    • Prepare a stock solution of (10Z)-pentadec-10-enoic acid in chloroform.

    • Add the desired molar percentage of the fatty acid to the DPPC solution. A concentration range (e.g., 0, 1, 5, 10 mol%) should be prepared to assess dose-dependency.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

    • To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in DMSO (e.g., 2.5 mM).[16]

    • Add the Laurdan stock to the LUV suspension to a final probe-to-lipid ratio of 1:500.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for 30 minutes to ensure probe incorporation.

  • Fluorescence Measurement:

    • Using a temperature-controlled spectrofluorometer, set the excitation wavelength to 340 nm.

    • Record the emission intensities at 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/liquid-crystalline phase).

    • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

  • Data Analysis:

    • Plot the GP value as a function of pentadec-10-enoic acid concentration. A dose-dependent decrease in the GP value provides quantitative evidence of a membrane fluidizing effect.

The following workflow diagram visualizes the Laurdan GP assay protocol.

G start Start prep_lipids 1. Prepare Lipid/Fatty Acid Mixtures in Chloroform start->prep_lipids dry_film 2. Create Thin Lipid Film (Nitrogen Evaporation & Vacuum) prep_lipids->dry_film hydrate 3. Hydrate Film with Buffer to form MLVs dry_film->hydrate extrude 4. Extrude to form LUVs (100 nm) hydrate->extrude add_laurdan 5. Add Laurdan Probe & Incubate extrude->add_laurdan measure 6. Measure Emission at 440 nm and 490 nm (Ex: 340 nm) add_laurdan->measure calculate 7. Calculate GP Value GP = (I440 - I490) / (I440 + I490) measure->calculate analyze 8. Plot GP vs. [Fatty Acid] calculate->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the Laurdan General Polarization (GP) assay.

Data Presentation: Quantifying the Effect

To clearly present findings, quantitative data should be summarized in a structured table.

Pentadec-10-enoic Acid (mol%) Laurdan GP Value (± SD) Bilayer Thickness (Å) via SAXS (Hypothetical)
0 (Control)0.45 (± 0.02)38.5 (± 0.3)
20.38 (± 0.03)37.1 (± 0.4)
50.29 (± 0.02)36.2 (± 0.3)
100.21 (± 0.03)35.4 (± 0.5)

This table presents hypothetical data to illustrate the expected trend of decreasing GP value and bilayer thickness with increasing concentrations of the unsaturated fatty acid.

Conclusion and Future Directions

The interaction of pentadec-10-enoic acid with cell membranes is a multifaceted process rooted in the fundamental biophysics of lipid interactions. The introduction of its cis-isomer into a phospholipid bilayer serves to disrupt acyl chain packing, leading to a quantifiable increase in membrane fluidity and permeability, and a decrease in bilayer thickness. These physical changes, in turn, act as potent modulators of membrane protein function and can trigger adaptive cellular responses.

For researchers in drug development, understanding these mechanisms is crucial. The ability of a molecule to modulate membrane properties can be leveraged for enhancing drug permeation or can be an unintended off-target effect that needs to be characterized. The protocols and principles outlined in this guide provide a robust framework for investigating these lipid-membrane interactions, enabling a more predictive and mechanistically informed approach to the design and analysis of lipidic molecules and their impact on cellular systems. Future research should focus on the differential effects of the cis and trans isomers of pentadec-10-enoic acid and explore their influence on specific membrane proteins and cellular signaling pathways.

References

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Methodological & Application

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of Pentadec-10-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of pentadec-10-enoic acid. Intended for researchers in natural product chemistry, lipidomics, and drug development, this document provides a robust framework built on foundational NMR principles. We present detailed, field-proven protocols for sample preparation and data acquisition using ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The narrative emphasizes the causality behind experimental choices and follows a logical, self-validating workflow from initial proton and carbon spectra to the intricate connectivity mapping via 2D techniques. This guide serves as both a practical protocol and an educational resource for leveraging modern NMR to confidently characterize long-chain unsaturated fatty acids.

Introduction: The Challenge of Isomeric Purity

Pentadec-10-enoic acid (C₁₅H₂₈O₂) is a monounsaturated fatty acid belonging to the class of long-chain fatty acids.[1] Its precise structural characterization is critical, as biological activity and physicochemical properties are intrinsically linked to the exact position and stereochemistry of the double bond. Distinguishing between positional isomers (e.g., pentadec-9-enoic vs. pentadec-10-enoic acid) and geometric isomers (cis vs. trans) is a common analytical challenge that cannot be reliably overcome by mass spectrometry alone.

High-resolution NMR spectroscopy offers a powerful, non-destructive solution for complete structural determination in solution.[2] Through a suite of experiments, it is possible to map the entire carbon skeleton, pinpoint the location of the double bond, and determine its configuration. This application note provides the protocols and interpretive logic to achieve a complete and confident assignment of (Z)-pentadec-10-enoic acid.

Experimental Workflow and Rationale

The structural elucidation process follows a hierarchical and cross-validating workflow. We begin with one-dimensional spectra to identify all proton and carbon environments. Subsequently, two-dimensional correlation experiments are employed to piece together the molecular puzzle by establishing connectivity between atoms.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: 1D Data Acquisition cluster_analysis Phase 3: 2D Connectivity Mapping cluster_elucidate Phase 4: Structure Confirmation SamplePrep Sample Preparation (5-10 mg in CDCl3) H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon Environments & Multiplicity) H1_NMR->C13_NMR COSY COSY (¹H-¹H Couplings) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Elucidation Final Structure Elucidation (Integration of all data) HMBC->Elucidation

Caption: Overall workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra.[3] Chloroform-d (CDCl₃) is an excellent choice for fatty acids due to its high solubilizing power and relatively clean spectral window.

Protocol:

  • Weigh approximately 5-10 mg of high-purity pentadec-10-enoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4]

  • Cap the NMR tube securely and vortex for 30-60 seconds until the sample is completely dissolved.

  • Place the tube in the NMR spectrometer's spinner turbine, ensuring correct depth positioning according to the manufacturer's gauge.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz spectrometer and should be optimized as needed.[5]

Experiment Key Parameters Purpose & Rationale
¹H NMR Pulse Program: zg30Spectral Width (SWH): ~16 ppmAcquisition Time (AQ): ~2.5 sRelaxation Delay (D1): 2.0 sNumber of Scans (NS): 16To obtain a high-resolution spectrum of all proton signals. A 30° pulse angle and a 2s relaxation delay provide good quantitative information for structurally similar protons.[6]
¹³C{¹H} NMR Pulse Program: zgpg30SWH: ~240 ppmAQ: ~1.0 sD1: 2.0 sNS: 1024To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A higher number of scans is required due to the low natural abundance of ¹³C.[5]
DEPT-135 Pulse Program: dept135Parameters similar to ¹³CTo determine carbon multiplicity. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C=O) are absent. This is invaluable for assigning the long aliphatic chain.
gCOSY Pulse Program: cosygpqfSWH (F1 & F2): ~16 ppmNS: 2-4Increments (F1): 256-512To identify protons that are spin-spin coupled (typically through 2-3 bonds).[7] This experiment is essential for tracing the connectivity of the entire proton network from the terminal methyl to the carboxylic acid end.
gHSQC Pulse Program: hsqcedetgpsisp2.3SWH (F2): ~16 ppmSWH (F1): ~180 ppmNS: 4-8Increments (F1): 256To correlate each proton with its directly attached carbon.[8] The multiplicity-edited version distinguishes CH/CH₃ (positive/red) from CH₂ (negative/blue) signals, combining DEPT information with direct correlation.
gHMBC Pulse Program: hmbcgpndqfSWH (F2): ~16 ppmSWH (F1): ~240 ppmLong-range coupling delay (D6): 62.5 ms (for ⁸JCH = 8 Hz)NS: 8-16Increments (F1): 256To identify long-range couplings (2-4 bonds) between protons and carbons.[8] This is the key experiment for connecting molecular fragments, such as linking the allylic protons to the olefinic carbons to confirm the double bond position.

Spectral Interpretation and Structural Assignment

The following section outlines the logical process of interpreting the NMR data to build the structure of pentadec-10-enoic acid.

¹H and ¹³C NMR Data Summary

The first step is to assign the signals in the 1D spectra based on established chemical shift ranges for fatty acids.[2][9] The cis configuration of the double bond is confirmed by the ~11 Hz coupling constant (³JHH) between the olefinic protons H-10 and H-11, a value characteristic of cis-alkenes.[10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-Pentadec-10-enoic Acid in CDCl₃

Carbon No.Predicted ¹³C Shift (δ, ppm)Attached Proton(s)Predicted ¹H Shift (δ, ppm)Multiplicity, Coupling (J, Hz)
1~179.5COOH~11.5br s
2~34.1H-2~2.35t, J = 7.5
3~24.7H-3~1.63p, J = 7.5
4-8~29.1-29.5H-(4-8)~1.25-1.35m
9~27.2H-9~2.02q, J = 7.0
10~129.8H-10~5.35ddt, J = 10.8, 7.0, 1.5
11~130.2H-11~5.35ddt, J = 10.8, 7.0, 1.5
12~29.3H-12~2.02q, J = 7.0
13~31.9H-13~1.28m
14~22.7H-14~1.30m
15~14.1H-15~0.88t, J = 7.0

Note: Chemical shifts are predicted based on standard values for fatty acids.[4][11] Multiplicity: s=singlet, t=triplet, q=quartet, p=pentet, m=multiplet, br=broad, ddt=doublet of doublets of triplets.

2D NMR Connectivity Analysis

The COSY spectrum reveals the complete spin-spin coupling network. Key correlations confirm the sequence of methylene groups and pinpoint the location of the double bond.

G mol H-2 — H-3 — (CH₂)₅ — H-9 — H-10 = H-11 — H-12 — H-13 — H-14 — H-15 p2 p3 p2->p3 H-2/H-3 p9 p10 p9->p10 H-9/H-10 p11 p10->p11 H-10/H-11 p12 p11->p12 H-11/H-12 p14 p15 p14->p15 H-14/H-15

Caption: Key COSY correlations in pentadec-10-enoic acid.

  • Aliphatic Chain: A clear correlation path is observed from the terminal methyl protons (H-15, δ ~0.88) to H-14, H-13, and into the bulk methylene region. On the other end, the α-methylene protons (H-2, δ ~2.35) show a strong cross-peak to the β-methylene protons (H-3, δ ~1.63).

  • Double Bond Region: Crucially, the olefinic protons (H-10/H-11, δ ~5.35) show correlations to their respective allylic protons (H-9 and H-12, δ ~2.02). This confirms the -CH₂-CH=CH-CH₂- moiety.[12]

The HSQC spectrum provides an unambiguous assignment of each protonated carbon by correlating the ¹H and ¹³C chemical shifts via their direct, one-bond coupling.

G mol C-15 — C-14 — ... — C-12 — C-11 = C-10 — C-9 — ... — C-2 — C-1(OOH) protons H-15    H-14          H-12    H-11   H-10   H-9           H-2 c15 h15 c15->h15 c14 h14 c14->h14 c12 h12 c12->h12 c11 h11 c11->h11 c10 h10 c10->h10 c9 h9 c9->h9 c2 h2 c2->h2

Caption: Key one-bond ¹H-¹³C correlations from the HSQC spectrum.

  • The proton at δ ~0.88 (H-15) correlates to the carbon at δ ~14.1 (C-15).

  • The olefinic protons at δ ~5.35 correlate to the olefinic carbons around δ ~130 (C-10 and C-11).

  • The allylic protons at δ ~2.02 correlate to the carbons at δ ~27.2 (C-9) and δ ~29.3 (C-12).

  • The α-methylene protons at δ ~2.35 correlate to the carbon at δ ~34.1 (C-2).

  • Using a multiplicity-edited HSQC, the signals for C-15 (CH₃) and the olefinic C-10/C-11 (CH) would appear in red (or positive), while all methylene carbons (C-2, C-3...C-9, C-12...C-14) would appear in blue (or negative), confirming their identity.[8][12]

The HMBC experiment is the final piece of the puzzle, providing definitive long-range connectivity. It confirms the position of the double bond and the relationship of the alkyl chain to the carboxyl group.

G mol C-1(OOH) — C-2 — C-3 ... C-9 — C-10 = C-11 — C-12 ... C-15 h2 c1 h2->c1 H-2 → C-1 c3 h2->c3 H-2 → C-3 h9 c10 h9->c10 H-9 → C-10 c11 h9->c11 H-9 → C-11 h10 c9 h10->c9 H-10 → C-9 c12 h10->c12 H-10 → C-12

Caption: Definitive HMBC correlations confirming the structure.

  • Confirming the Carboxyl End: The α-methylene protons (H-2, δ ~2.35) show crucial correlations to the carboxyl carbon (C-1, δ ~179.5) and the β-carbon (C-3, δ ~24.7). This firmly establishes the -CH₂-CH₂-COOH terminus.

  • Pinpointing the Double Bond: The most diagnostic correlations are from the allylic and olefinic protons.

    • The allylic protons H-9 (δ ~2.02) correlate to both olefinic carbons, C-10 and C-11 (δ ~129.8, ~130.2).

    • The olefinic proton H-10 (δ ~5.35) correlates back to the allylic carbon C-9 and across the double bond to the other allylic carbon, C-12.

    • This network of correlations unambiguously places the double bond between carbons 10 and 11.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete chemical structure of pentadec-10-enoic acid can be determined with a high degree of confidence. The ¹H and ¹³C spectra provide an inventory of the atomic environments, the COSY spectrum maps the contiguous proton framework, the HSQC spectrum links each proton to its carbon, and the HMBC spectrum establishes the long-range connectivity that pieces the entire molecule together. This multi-dimensional approach represents a gold standard for the structural elucidation of fatty acids and other complex organic molecules, providing a self-validating dataset that ensures scientific rigor.

References

  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2616-2640. [Link]

  • National Center for Biotechnology Information (n.d.). 10Z-pentadecenoic acid. PubChem Compound Database. Retrieved March 4, 2026, from [Link]

  • Fatplants (n.d.). 10-Pentadecenoic acid, (10Z)-. PlantFA Database. Retrieved March 4, 2026, from [Link]

  • MiMeDB (n.d.). Metabocard for 10-Pentadecenoic acid. The Microbial Metabolite Database. Retrieved March 4, 2026, from [Link]

  • AOCS (2019). NMR. AOCS Lipid Library. Retrieved March 4, 2026, from [Link]

  • PubChemLite (n.d.). 10z-pentadecenoic acid (C15H28O2). Retrieved March 4, 2026, from [Link]

  • Magritek (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved March 4, 2026, from [Link]

  • Guillén, M. D., & Ruiz, A. (2001). Determination of the fatty acid profile by 1 H‐NMR spectroscopy. European Journal of Lipid Science and Technology, 103(6), 368-374. [Link]

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094. [Link]

  • Jakes, W., Gerdova, A., Defernez, M., Watson, A. D., & McCallum, C. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Separations, 10(11), 572. [Link]

  • ResearchGate (n.d.). Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy. Retrieved March 4, 2026, from [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved March 4, 2026, from [Link]

  • Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved March 4, 2026, from [Link]

  • DergiPark (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

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  • Natural Products Atlas (2022). NP-Card for 12-hydroxyheptadeca-8,10,14-trienoic acid. Retrieved March 4, 2026, from [Link]

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  • dos Santos, G. A., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(50), 47869–47881. [Link]

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  • Gable, K. (2022). 1H NMR Chemical Shift. Oregon State University. Retrieved March 4, 2026, from [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved March 4, 2026, from [Link]

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quantification of pentadec-10-enoic acid in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Quantification of Pentadec-10-Enoic Acid (C15:1 n-5) in Biological Matrices

Executive Summary & Biological Significance

Pentadec-10-enoic acid (cis-10-pentadecenoic acid, C15:1 n-5) is a 15-carbon odd-chain monounsaturated fatty acid (MUFA) that has recently emerged as a critical biomarker in clinical lipidomics. Historically overlooked due to its low physiological abundance compared to even-chain fatty acids (e.g., palmitic or oleic acid), advanced mass spectrometry has revealed its significant role in systemic metabolic reprogramming.

Recent clinical studies have demonstrated that reduced levels of non-esterified cis-10-pentadecenoic acid in serum serve as a highly specific diagnostic biomarker for first-episode adolescent depression, implicating its role in modulating PPAR and cAMP signaling pathways[1]. In oncology, altered levels of its trans-isomer (10-trans-pentadecenoic acid) in plasma and subcutaneous fat are strongly correlated with progression-free survival in ovarian cancer[2]. Furthermore, 10-pentadecenoic acid exhibits potent anti-melanogenic properties by suppressing the intracellular MITF/tyrosinase axis, presenting novel therapeutic avenues for skin pigmentation disorders[3].

BiologicalPathway PDA 10-Pentadecenoic Acid (C15:1 n-5) PPAR PPAR / cAMP Signaling PDA->PPAR Modulates MITF MITF Nuclear Translocation PDA->MITF Inhibits Biomarker Systemic Biomarker (Depression / Cancer) PPAR->Biomarker Clinical Indicator TYR Tyrosinase & TRP-1 Expression MITF->TYR Downregulates Melanin Melanin Synthesis (Melanogenesis) TYR->Melanin Reduces

Fig 1. Biological signaling pathways and biomarker relevance of 10-pentadecenoic acid.

Analytical Challenges & Methodological Causality

Quantifying C15:1 in complex biological matrices (plasma, serum, adipose tissue) requires overcoming severe analytical hurdles. Because C15:1 is a minor lipid, it is highly susceptible to ion suppression from highly abundant even-chain lipids (e.g., C16:0)[4]. Furthermore, distinguishing between positional and geometric isomers (cis vs. trans) is impossible using standard low-resolution techniques.

To address this, researchers must choose between two validated pathways:

  • GC-EI-MS/MS: Requires derivatization to Fatty Acid Methyl Esters (FAMEs). Causality: Gas chromatography utilizing highly polar cyanopropyl columns provides unparalleled resolution of cis/trans isomers, which is mandatory when specific isomers (e.g., 10-trans-pentadecenoic acid) drive the biological phenotype[5].

  • UHPLC-ESI-MS/MS: Analyzes Non-Esterified Fatty Acids (NEFAs) directly. Causality: Bypassing derivatization prevents the artificial generation of trans-isomers via thermal degradation. It enables high-throughput clinical screening, relying on Solid Phase Extraction (SPE) to remove interfering triacylglycerols[4].

AnalyticalWorkflow Sample Biological Matrix (Plasma/Tissue) + SIL-IS Extraction Biphasic Lipid Extraction (MTBE / Methanol) Sample->Extraction Homogenization SPE Solid Phase Extraction (Isolate NEFA Fraction) Extraction->SPE Organic Phase Split Analytical Pathway SPE->Split Deriv Alkali Transesterification (FAME Derivatization) Split->Deriv GC-MS Route LCMS UHPLC-ESI-MS/MS (Direct NEFA Analysis) Split->LCMS LC-MS Route GCMS GC-EI-MS/MS (Isomer Resolution) Deriv->GCMS Data Data Processing & Absolute Quantification GCMS->Data LCMS->Data

Fig 2. Self-validating analytical workflow for the extraction and quantification of C15:1.

Validated Experimental Protocols

Protocol A: GC-MS/MS Analysis of FAMEs (Isomer-Specific)

Designed for deep lipidomic profiling where cis/trans isomer resolution is mandatory.

  • Self-Validating Spike: Aliquot 50 µL of plasma/serum. Immediately spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) mixture (e.g., C15:0-d29 at 5 µg/mL). Causality: Spiking before any solvent addition ensures that any subsequent physical loss or derivatization inefficiency is proportionally mirrored by the IS, locking in quantitative accuracy.

  • Biphasic Extraction: Add 200 µL of Methanol, vortex for 30s. Add 1 mL of Methyl tert-butyl ether (MTBE), vortex for 1 min. Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 min. Causality: MTBE is chosen over traditional chloroform (Folch method) because the lipid-rich organic layer forms on the top, preventing contamination from the proteinaceous interface during transfer.

  • Alkali Transesterification: Transfer the upper organic layer to a glass vial and evaporate under gentle nitrogen gas. Reconstitute in 1 mL of 0.5 M Methanolic KOH. Incubate at room temperature for 15 minutes. Causality: Base-catalyzed transesterification is preferred over acid catalysis (e.g., HCl/Methanol) because it operates at room temperature, strictly preventing the thermal isomerization of the delicate C15:1 double bond.

  • FAME Recovery: Add 500 µL of hexane and 500 µL of saturated NaCl solution. Vortex and extract the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject 1 µL (split ratio 1:10) onto a highly polar cyanopropyl capillary column (e.g., SP-2331, 60m x 0.32mm, 0.2µm)[5].

    • Oven Program: 100°C (hold 2 min) -> 7°C/min to 180°C -> 5°C/min to 240°C.

    • Detection: Electron Ionization (EI, 70 eV) in Selected Ion Monitoring (SIM) mode.

Protocol B: UHPLC-ESI-MS/MS Analysis of NEFAs (High-Throughput)

Designed for rapid clinical screening of free fatty acids without derivatization artifacts.

  • Extraction & SPE Cleanup: Spike 50 µL plasma with C12:0-d23 internal standard[4]. Extract lipids using the MTBE method described above. Evaporate and reconstitute in 200 µL hexane. Pass through an aminopropyl (NH2) SPE cartridge. Elute neutral lipids (TAGs) with chloroform/isopropanol, then elute the NEFA fraction with 2% acetic acid in diethyl ether. Causality: Even 1-2% of unremoved triacylglycerols or phospholipids will cause massive ion suppression in the MS source, destroying the sensitivity for low-abundance C15:1[4].

  • LC Separation: Inject 2 µL onto a C8 core-shell column (100 × 2.1 mm, 2.6 μm) maintained at 40°C. Causality: A C8 stationary phase provides optimal retention for medium-to-long chain fatty acids, preventing the excessive hydrophobic peak broadening typically seen on denser C18 columns[4].

  • MS Detection: Operate in negative Electrospray Ionization (ESI-). Fatty acids lack easily cleavable groups, so true MS/MS fragmentation yields poor signal. Causality: Utilize pseudo-Selected Reaction Monitoring (pSRM) where Q1 and Q3 are both set to the deprotonated parent mass (m/z 239.2 -> 239.2) with a low collision energy. This acts as a highly specific mass filter, maximizing sensitivity[4].

Data Presentation & Instrument Parameters

Table 1: Optimized Mass Spectrometry Parameters for Pentadec-10-Enoic Acid (C15:1)

Analytical PlatformAnalyte TargetPrecursor Ion (m/z)Product / Quant Ion (m/z)Ionization ModeInternal Standard (SIL-IS)
GC-EI-MS/MS C15:1 Methyl Ester (FAME)254.2 (M+)74.0 / 55.0EI (70 eV)C15:0-d29 FAME
UHPLC-ESI-MS/MS C15:1 Free Acid (NEFA)239.2 [M-H]⁻239.2 (pSRM)ESI (-) NegativeC12:0-d23

Note: In GC-MS, m/z 74.0 represents the classic McLafferty rearrangement ion used for quantification of monoenoic fatty acid methyl esters, while m/z 55.0 serves as a qualifying structural fragment[5].

Self-Validating Quality Control Architecture

To guarantee trustworthiness, the analytical batch must operate as a self-validating system:

  • Matrix-Matched Calibration: Calibration curves (0.05 µM to 20.0 µM) must be prepared in a surrogate matrix (e.g., 4% BSA in PBS) to mimic the viscosity and ionization environment of plasma[4].

  • System Suitability Testing (SST): Before every batch, a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard must be injected. Causality: This proves the absence of column carryover (a severe issue with highly hydrophobic lipids) and validates that the detector sensitivity meets the required threshold for minor odd-chain fatty acids.

References

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS Analytical and Bioanalytical Chemistry URL:[Link]

  • NEFA can serve as good biological markers for the diagnosis of depression in adolescents Journal of Affective Disorders URL:[Link]

  • Elucidating the role of fatty acid reprogramming in ovarian cancer: insights cross-talk between blood, subcutaneous fat, and ovarian cancer tissues Frontiers in Oncology URL:[Link]

  • 10(E)-Pentadecenoic Acid Inhibits Melanogenesis Partly Through Suppressing the Intracellular MITF/Tyrosinase Axis International Journal of Molecular Sciences (MDPI) URL:[Link]

  • A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

derivatization of pentadec-10-enoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Derivatization of Pentadec-10-enoic Acid (C15:1 n-5) for Structural Elucidation via GC-MS

Executive Summary

Pentadec-10-enoic acid (C15:1 n-5) is an odd-chain fatty acid (OCFA) of increasing biological interest, particularly as a biomarker for dairy fat intake and metabolic health. However, standard Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) fails to definitively locate the double bond position due to extensive migration of the double bond under Electron Ionization (EI).

This guide details a dual-stage derivatization protocol . While standard FAME synthesis allows for quantification, this protocol introduces a secondary Dimethyl Disulfide (DMDS) derivatization . This reaction "locks" the double bond, yielding stereospecific adducts with diagnostic mass spectral fragments, permitting the unambiguous differentiation of the


 isomer from other potential positional isomers (e.g., 

).

Scientific Background & Mechanism

The Challenge: Double Bond Migration

In standard EI-MS (70 eV), FAMEs undergo charge-remote fragmentation and double bond migration along the alkyl chain. Consequently, the mass spectra of C15:1


 and C15:1 

are virtually indistinguishable, characterized only by a molecular ion (

) and non-specific hydrocarbon fragments.
The Solution: DMDS Derivatization

The reaction of FAMEs with dimethyl disulfide (DMDS) catalyzed by iodine (


) adds a methylthio group (

) to each carbon of the double bond.[1] This transforms the unsaturated bond into a saturated, stable bond between two carbons bearing heavy sulfur groups.

Under EI conditions, the C-C bond between the two methylthio groups becomes the weakest link, triggering a preferential cleavage. This produces two highly specific fragment ions that mathematically map the original double bond position.

Experimental Protocols

Phase 1: Extraction & FAME Synthesis (Base Protocol)

Objective: Convert free fatty acids to volatile methyl esters for quantification.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v).
    
  • n-Hexane (HPLC Grade).

  • Sodium Chloride (saturated solution).

  • Internal Standard: Methyl Tridecanoate (C13:0 FAME).

Protocol:

  • Lyophilization: Ensure biological sample is completely dry. Water inhibits transesterification.

  • Solubilization: Add 500

    
    L of n-Hexane containing Internal Standard (10 
    
    
    
    g/mL).
  • Derivatization: Add 500

    
    L of 
    
    
    
    -Methanol. Cap tightly with a Teflon-lined cap.
  • Incubation: Heat at 60°C for 10 minutes . Note: C15:1 is a monounsaturate; prolonged heating is unnecessary and risks oxidation.

  • Quenching: Cool to room temperature. Add 1 mL saturated NaCl and 1 mL n-Hexane.

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 3 minutes.

  • Collection: Transfer the upper organic layer (Hexane phase) to a clean vial.

    • Decision Point: Split sample. 50% for direct GC-MS quantification (FAMEs). 50% for Phase 2 (DMDS).

Phase 2: DMDS Derivatization (Structural Confirmation)

Objective: Create DMDS adducts to locate the double bond.

Reagents:

  • Dimethyl Disulfide (DMDS) (Reagent Grade, >99%).

  • Iodine solution (60 mg

    
     in 1 mL diethyl ether).[2]
    
  • Sodium Thiosulfate (

    
    ) (5% aqueous solution).
    

Protocol:

  • Evaporation: Take the 50% aliquot from Phase 1 and evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reaction Mix: Re-dissolve residue in 50

    
    L n-Hexane. Add 100 
    
    
    
    L DMDS and 20
    
    
    L Iodine solution .
  • Incubation: Incubate at 40°C for 30 minutes (or Room Temperature overnight).

    • Mechanism:[3][4][5] Iodine acts as a Lewis acid catalyst, promoting the electrophilic attack of DMDS on the

      
      -bond.
      
  • Quenching: Add 200

    
    L n-Hexane and 200 
    
    
    
    L Sodium Thiosulfate .
  • Vortex: Shake until the organic layer (top) turns colorless. Note: The disappearance of the violet iodine color indicates the reaction is quenched.

  • Extraction: Centrifuge and transfer the clear upper hexane layer to a GC vial insert.

GC-MS Analysis Parameters

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25


m).
Rationale: Non-polar columns are preferred for DMDS adducts as they are less prone to sulfur-active site interactions than polar wax columns.
ParameterSetting
Inlet Temp 250°C
Injection Mode Splitless (1

L)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

25°C/min to 140°C

10°C/min to 300°C (hold 5 min)
Transfer Line 280°C
Source Temp 230°C
Ionization EI (70 eV)
Scan Range m/z 50 – 450

Data Interpretation & Logic

Calculating the Diagnostic Ions for C15:1

The DMDS adduct of Methyl Pentadec-10-enoate has the structure:


 

Under EI, the molecule cleaves between the two carbons bearing the methylthio groups.[6]

Fragment A (Carboxyl Terminus):


-fragment 
  • Structure:

    
    
    
  • Mass Calculation:

    • Methoxycarbonyl (

      
      ): 59 Da
      
    • Alkyl chain (

      
      ): 
      
      
      
      Da
    • CH-S-Methyl group:

      
       Da
      
    • Total m/z = 231

Fragment B (Methyl Terminus):


-fragment 
  • Structure:

    
    
    
  • Mass Calculation:

    • CH-S-Methyl group: 60 Da

    • Alkyl chain (

      
      ): 
      
      
      
      Da
    • Terminal Methyl (

      
      ): 15 Da
      
    • Total m/z = 117

Validation Rule: If the peak at the expected retention time exhibits dominant ions at m/z 231 and m/z 117 , the double bond is confirmed at the


 position.
  • Contrast: If the double bond were at

    
    , the fragments would be m/z 217 and m/z 131.
    

Visual Workflows (Graphviz)

Figure 1: Analytical Workflow

This diagram illustrates the parallel processing path for quantification versus structural elucidation.

G Start Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Blye-Dyer) Start->Extract FAME_Rxn FAME Synthesis (BF3-MeOH, 60°C) Extract->FAME_Rxn Split Split Sample FAME_Rxn->Split GC_Quant GC-MS Analysis (FAMEs) Split->GC_Quant  Aliquot A Evap Evaporate Solvent Split->Evap  Aliquot B Result_Quant Quantification (Total C15:1) GC_Quant->Result_Quant DMDS_Rxn DMDS Derivatization (I2 Catalyst, 40°C) Evap->DMDS_Rxn Wash Thiosulfate Wash (Remove I2) DMDS_Rxn->Wash GC_Qual GC-MS Analysis (DMDS Adducts) Wash->GC_Qual Result_Qual Structural ID (Locate Double Bond) GC_Qual->Result_Qual

Caption: Dual-stream workflow ensuring both accurate quantification (via FAMEs) and precise structural characterization (via DMDS adducts).

Figure 2: Fragmentation Logic (Mass Spec)

Visualizing the specific cleavage that identifies the


 position.

Fragmentation cluster_legend Validation Logic Molecule DMDS Adduct of C15:1 Parent Ion Cleavage EI Cleavage (Between S-bearing Carbons) Molecule->Cleavage  70 eV   Frag_A Fragment A (Carboxyl) MeOOC-(CH2)8-CH(SMe)+ m/z 231 Cleavage->Frag_A Frag_B Fragment B (Methyl) +CH(SMe)-(CH2)3-CH3 m/z 117 Cleavage->Frag_B Info If m/z = 217 & 131 Then Delta-9 Isomer

Caption: Mechanistic cleavage of the C15:1 DMDS adduct. The detection of m/z 231 and 117 confirms the double bond at Carbon 10.

References

  • Dunkelblum, E., Tan, S. H., & Silk, P. J. (1985). Double-bond location in monounsaturated fatty acids by dimethyl disulfide derivatization and mass spectrometry. Journal of Chemical Ecology, 11(3), 265–277. Link

  • Shibahara, A., Yamamoto, K., Kinoshita, A., & Anderson, B. L. (2008). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. Journal of the American Oil Chemists' Society, 85, 93–94. Link

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: Monoenes (DMDS Derivatives). LipidWeb. Link

  • Buser, H. R., Arn, H., Guerin, P., & Rauscher, S. (1983). Determination of double bond position in mono-unsaturated acetates by mass spectrometry of dimethyl disulfide adducts. Analytical Chemistry, 55(5), 818–822. Link

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. Link

Sources

Profiling C15 Unsaturated Fatty Acids: A Comprehensive Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Odd-chain fatty acids, particularly C15 unsaturated fatty acids, are gaining significant attention in biomedical research for their potential roles as biomarkers and bioactive molecules. Unlike their even-chain counterparts, their metabolism and physiological significance are distinct, necessitating robust and precise analytical workflows for their characterization.[1][2] This application note provides a detailed, field-proven guide for the comprehensive profiling of C15 unsaturated fatty acids from biological matrices. We delve into the causality behind critical experimental choices, from lipid extraction to mass spectrometry-based analysis, and present self-validating protocols that ensure data integrity and reproducibility. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently implement a high-quality lipidomics workflow for these important molecules.

Introduction: The Emerging Significance of C15 Fatty Acids

For decades, odd-chain fatty acids (OCFAs) were considered minor components in human physiology, often used merely as internal standards in analytical methods due to their low endogenous concentrations.[2][3] However, a growing body of evidence has linked circulating levels of C15:0 (pentadecanoic acid) and related species to dietary intake (particularly from dairy) and various health outcomes.[2][3] The metabolism of OCFAs is unique; their beta-oxidation yields a final three-carbon unit, propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, making them precursors for gluconeogenesis.[1][4][5] This metabolic fate distinguishes them from even-chain fatty acids, which primarily produce acetyl-CoA.[4][5]

Investigating the full spectrum of C15 fatty acids, including their monounsaturated and polyunsaturated variants, is crucial for understanding their complete biological role. This requires a sophisticated analytical workflow capable of accurately and sensitively profiling these lipids in complex biological samples.

The Analytical Workflow: A Strategic Overview

The successful profiling of C15 unsaturated fatty acids is not a single method but a multi-stage process where each step critically impacts the final result. The workflow is designed to efficiently extract lipids, prepare them for analysis, separate them with high resolution, and detect them with high sensitivity and specificity. Quality control is embedded at every stage to ensure the validity of the data.

Lipidomics_Workflow cluster_0 Part I: Sample & Lipid Handling cluster_1 Part II: Analytical Strategy cluster_2 Part III-A: GC-MS Path cluster_4 Part IV: Data Interpretation Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike Internal Standards (e.g., C15:0-d3) Sample->Spike Extract Lipid Extraction (Folch or Bligh-Dyer) Spike->Extract Decision Choose Analytical Platform Extract->Decision Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Decision->Deriv Volatility Required LCMS LC-MS/MS Analysis Decision->LCMS Direct Analysis GCMS GC-MS Analysis Deriv->GCMS DataProc Data Processing (Peak Picking, Alignment) GCMS->DataProc LCMS->DataProc Quant Identification & Quantification (Database Matching) DataProc->Quant Stats Statistical Analysis Quant->Stats

Caption: High-level workflow for C15 unsaturated fatty acid profiling.

Part I: Sample Preparation and Lipid Extraction

The goal of lipid extraction is to isolate lipids from other cellular components like proteins and carbohydrates efficiently.[6] The choice of method is critical as it can introduce bias in the types of lipids recovered.[7] For fatty acid analysis, the two most established methods are those developed by Folch and Bligh & Dyer.[8][9]

Causality Behind the Choice: Folch vs. Bligh & Dyer

Both methods utilize a chloroform-methanol-water solvent system to create a monophasic solution that disrupts cellular structures and solubilizes lipids.[8][10] The subsequent addition of water or saline creates a biphasic system, where lipids partition into the lower chloroform layer, and more polar molecules remain in the upper aqueous-methanol layer.[9][10]

  • Folch Method: Employs a large solvent-to-sample ratio (20:1), making it exceptionally thorough and often considered the "gold standard" for quantitative recovery of total lipids.[8][9][11] It is particularly advantageous for samples with a wide range of lipid content.

  • Bligh & Dyer Method: Developed as a more economical version of the Folch method, it uses a much lower solvent-to-sample ratio.[8][11] It is highly effective for samples with high water content (around 80%), like fish muscle.[8][11] However, for samples with very high lipid content (>2%), it may underestimate the total lipid amount if not modified.[11]

FeatureFolch MethodBligh & Dyer MethodRationale & Recommendation
Solvent:Sample Ratio 20:1 (Chloroform:Methanol)~3:1 (Chloroform:Methanol)Folch is more exhaustive but uses more solvent. For precious samples or expected low concentrations, Folch is preferred.
Initial Mixture 2:1 Chloroform:Methanol1:2 Chloroform:MethanolThe initial ratio is adjusted based on the sample's water content to achieve a single phase for extraction.[11]
Phase Separation Addition of 0.2 volumes of water or 0.9% NaClAddition of equal parts chloroform and waterBoth achieve a final biphasic system of ~2:1:0.8 Chloroform:Methanol:Water.
Best For General-purpose, quantitative total lipid extraction.[9]Tissues with high water content (~80%).[8]For broad-based lipidomics of tissues or plasma, the Folch method provides higher confidence in recovery.[12]
Protocol 1: Modified Folch Lipid Extraction

This protocol is designed for the robust extraction of total lipids from plasma or tissue homogenate.

Materials:

  • Homogenized tissue or plasma sample

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% (w/v) NaCl solution

  • Internal Standard (IS) solution (e.g., C15:0-d3 in ethanol)[13]

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of plasma or an equivalent amount of tissue homogenate.

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly to the sample. This is critical for correcting for lipid loss during extraction and for accurate quantification.[14]

  • Solvent Addition: Add 4 mL of 2:1 (v/v) chloroform:methanol.

  • Homogenization: Vortex the tube vigorously for 2 minutes to form a single-phase solution. Incubate at room temperature for 30 minutes.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution. Vortex for another 2 minutes.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct layers.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein disk at the interface.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.

Part II: Analytical Strategy - GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a pivotal decision in the workflow.

  • GC-MS: The traditional powerhouse for fatty acid analysis. It offers excellent chromatographic resolution, especially for isomeric separation (e.g., cis/trans isomers).[15] However, it has a significant drawback: fatty acids are not volatile. Therefore, a chemical derivatization step to convert them into volatile esters (typically fatty acid methyl esters, FAMEs) is mandatory.[16][17] This adds a step to sample preparation but results in robust and highly reproducible analysis.

  • LC-MS/MS: Offers the advantage of analyzing fatty acids in their native form without derivatization.[18][19] This simplifies sample prep and is particularly useful for high-throughput screening. Modern LC systems can also provide good separation of many fatty acids. However, the ionization efficiency of free fatty acids in common ESI sources can be poor, and distinguishing between isobaric species (compounds with the same mass) can be challenging without excellent chromatographic separation.[20]

Recommendation: For detailed structural characterization and robust quantification, the GC-MS approach is highly recommended. For high-throughput applications where relative quantification is sufficient, LC-MS/MS is a powerful alternative. This guide will provide protocols for both.

Part III-A: The GC-MS Workflow

Derivatization: The Key to Volatility

To make fatty acids suitable for GC analysis, their polar carboxyl group must be neutralized.[17] Esterification converts them into more volatile and less polar FAMEs.[16][21] The most common and effective method uses Boron Trifluoride (BF3) in methanol.[17][22]

Derivatization cluster_reagents FA R-COOH (Fatty Acid) FAME R-COOCH3 (Fatty Acid Methyl Ester) FA->FAME Esterification Catalyst BF3 BF3-Methanol Heat Heat (60-100°C)

Caption: Esterification of fatty acids to FAMEs for GC-MS analysis.

Protocol 2: Derivatization to FAMEs using BF3-Methanol

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (HPLC Grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

Procedure:

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the dried lipid extract.

  • Reaction: Cap the tube tightly and heat at 100°C for 10 minutes in a heating block. This step drives the esterification reaction.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes. The FAMEs will be in the upper hexane layer.

  • Collection and Drying: Carefully transfer the upper hexane layer to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Transfer: Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.

GC-MS Instrumentation and Parameters

High-polarity "WAX" type columns (e.g., those with a polyethylene glycol stationary phase) are excellent for general-purpose FAME analysis. For resolving complex cis/trans isomers, highly polar cyanopropyl polysiloxane columns are recommended.[23]

ParameterTypical SettingRationale
GC Column Agilent DB-23, 30m x 0.25mm, 0.25µmHigh polarity column provides good separation of FAMEs based on chain length and unsaturation.
Carrier Gas HeliumInert carrier gas.
Inlet Temperature 250°CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 20:1)Prevents column overloading with abundant fatty acids.
Oven Program 100°C hold 2 min, ramp 10°C/min to 200°C, ramp 5°C/min to 250°C, hold 5 minA temperature gradient is essential to elute FAMEs with a wide range of boiling points.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.[24]
Scan Range m/z 50-550Covers the expected mass range for FAMEs.

Part III-B: The LC-MS/MS Workflow

This workflow analyzes underivatized fatty acids. A key challenge is separating the target analytes from contaminants in the LC system itself (e.g., palmitic acid from pump seals). Using a delay column can help mitigate this.[19]

LC-MS/MS Instrumentation and Parameters

Reversed-phase chromatography is typically used, with C8 or C18 columns providing good separation based on hydrophobicity.[18]

ParameterTypical SettingRationale
LC Column Waters BEH C18, 2.1 x 100mm, 1.7µmProvides good retention and separation for fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the carboxyl group.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/IsopropanolOrganic solvent for eluting the hydrophobic fatty acids.
Flow Rate 0.3 mL/minTypical flow rate for analytical UPLC.
Gradient Linear gradient from 30% B to 100% B over 15 minSeparates fatty acids based on their chain length and degree of unsaturation.
Ionization Mode Heated Electrospray Ionization (H-ESI), Negative ModeNegative mode is preferred for detecting the deprotonated [M-H]⁻ ion of free fatty acids.
MS Analysis Multiple Reaction Monitoring (MRM) or Full Scan MS/MSMRM provides the highest sensitivity and specificity for targeted quantification.[15][19]
Capillary Voltage -2.5 kVTypical voltage for negative mode ESI.
Sheath/Aux Gas NitrogenAssists in desolvation and ion formation.

Part IV: Data Processing and Analysis

Regardless of the platform used, the raw data must be processed to identify and quantify the C15 unsaturated fatty acids.

Workflow Steps:

  • Peak Detection & Integration: The raw chromatograms are processed to detect peaks and measure their area.

  • Identification:

    • GC-MS: Peaks are identified by comparing their retention time and their mass spectrum to known standards or spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[25]

    • LC-MS/MS: Identification is based on matching the retention time and the specific mass transition (precursor ion -> product ion) to an authentic standard.

  • Quantification: The peak area of the endogenous C15 fatty acid is normalized to the peak area of the spiked internal standard (e.g., C15:0-d3).[13] Absolute concentration is then calculated using a calibration curve prepared with known amounts of the analyte and a fixed amount of the internal standard.

Software Tools: A variety of software tools, both commercial and open-source, are available for processing lipidomics data.[26]

  • Vendor Software: Most instrument manufacturers provide software for data processing (e.g., Thermo Fisher's LipidSearch).[27]

  • Open-Source Tools: Platforms like MS-DIAL, LipidFinder, and MZmine offer comprehensive workflows for peak detection, alignment, identification, and quantification.[27][28][29]

  • Databases: LIPID MAPS is an essential, comprehensive resource for lipid structures, classification, and tools.[26][28]

Part V: Quality Control and System Validation

To ensure the trustworthiness of your results, a robust quality control (QC) system is non-negotiable.[14]

Essential QC Measures:

  • Internal Standards (IS): As described in Protocol 1, a stable isotope-labeled standard (e.g., C15:0-d3) should be spiked into every sample before extraction. This corrects for variability in sample handling and instrument response.[30][31]

  • Blanks: An "extraction blank" (a tube with no sample, but processed through the entire workflow) should be run with each batch to monitor for contamination from solvents or labware.[32]

  • Pooled QC Samples: A pooled QC sample, created by mixing a small aliquot from every sample in the study, should be injected periodically throughout the analytical run (e.g., every 10 samples). The consistency of fatty acid measurements in these QC samples is a direct measure of the analytical stability of the system.[30][31] A low coefficient of variation (CV) for the internal standard and target analytes in the QC samples gives high confidence in the data.

Conclusion

This application note outlines a comprehensive and validated workflow for the profiling of C15 unsaturated fatty acids. By understanding the rationale behind key steps such as lipid extraction and the choice of analytical platform, researchers can generate high-quality, reproducible data. The implementation of rigorous, self-validating protocols, including the consistent use of internal standards and quality control samples, is paramount for ensuring the scientific integrity of the results. This detailed guide provides the necessary foundation for researchers to confidently explore the role of these unique fatty acids in health and disease.

References

  • Sartori, T., & Digman, M. A. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Applied Sciences.
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  • Wikipedia. (2024). Odd-chain fatty acid. Wikipedia. [Link]

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  • OUCI. (n.d.). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. [Link]

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  • Ostermann, A. I., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry. [Link]

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  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Pentadec-10-enoic Acid as a Dietary Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate assessment of dietary intake is a cornerstone of robust nutritional research. Self-reported dietary data is notoriously prone to bias and inaccuracy. Consequently, the identification and validation of objective dietary biomarkers are of paramount importance. This guide provides an in-depth technical comparison of the validation process for fatty acids as dietary biomarkers, with a special focus on the current scientific evidence surrounding pentadec-10-enoic acid.

Introduction: The Quest for Reliable Dietary Biomarkers

A dietary biomarker is a compound or a group of compounds in the body that reflects the intake of a specific food or nutrient. An ideal biomarker should be sensitive, specific, and show a dose-dependent relationship with intake. The validation of such biomarkers is a rigorous process, ensuring that they accurately represent dietary exposure and can be reliably used in clinical and epidemiological studies.

Odd-chain fatty acids, particularly pentadecanoic acid (C15:0), have garnered significant attention as potential biomarkers for the consumption of dairy and ruminant fats.[1][2] This guide will use the well-established validation of C15:0 as a framework to explore the potential and the necessary steps to validate a less-studied counterpart, pentadec-10-enoic acid (C15:1n-5).

The Gold Standard: Pentadecanoic Acid (C15:0) as a Case Study

Pentadecanoic acid is an odd-chain saturated fatty acid found in dairy products and ruminant meats.[3][4] Its primary dietary sources include whole-fat milk, butter, and cheese.[3][4][5] Numerous large-scale prospective cohort studies have demonstrated a consistent association between higher circulating levels of C15:0 and a reduced risk of developing chronic conditions like type 2 diabetes and cardiovascular disease.[6]

The utility of C15:0 as a biomarker is supported by evidence of a positive correlation between self-reported dairy intake and its concentration in plasma phospholipids and erythrocytes.[7] While it is a strong candidate, it's important to note that some fish also contain C15:0, which could be a confounding factor in populations with high fish consumption.[1][8]

The Contender: Evaluating Pentadec-10-enoic Acid

In contrast to its saturated counterpart, there is a significant lack of published scientific literature specifically validating pentadec-10-enoic acid as a dietary biomarker. While its chemical structure is known, its specific dietary sources, metabolism, and correlation with food intake have not been extensively studied. Therefore, this guide will present a hypothetical validation workflow for pentadec-10-enoic acid, based on the established principles for fatty acid biomarker validation.

A Roadmap for Validation: An Experimental Workflow

The validation of a new dietary biomarker like pentadec-10-enoic acid is a multi-step process that moves from analytical characterization to population-level studies.

ValidationWorkflow A Step 1: Analytical Method Validation B Step 2: Food Composition Analysis A->B Reliable measurement is a prerequisite C Step 3: Human Intervention Studies (Dose-Response) B->C Identified sources are used in feeding trials D Step 4: Observational Studies (Population-Level Correlation) C->D Controlled findings inform population studies E Step 5: Evaluation of Specificity and Confounders D->E Real-world data reveals potential confounders

Caption: A stepwise workflow for the validation of a dietary biomarker.

Step 1: Analytical Method Development and Validation

The first crucial step is to establish a robust and reliable method to quantify pentadec-10-enoic acid in biological matrices such as plasma, serum, or red blood cells. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.[9][10]

Experimental Protocol: GC-MS Analysis of Fatty Acids in Human Plasma

  • Lipid Extraction:

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., C17:1).

    • Extract total lipids using a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

  • Fatty Acid Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 2% methanolic sulfuric acid.

    • Heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

    • After cooling, add 1 mL of hexane and 0.5 mL of water to extract the FAMEs.

    • Collect the upper hexane layer.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs extract into the GC-MS system.

    • GC Conditions:

      • Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: Start at 100°C, ramp to 240°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 50-500.

    • Identification and Quantification: Identify the pentadec-10-enoic acid methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area relative to the internal standard.

Method Validation Parameters:

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 85-115%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of Variation (CV) < 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10
Step 2: Identification of Dietary Sources

A comprehensive analysis of a wide range of food items is necessary to identify the primary dietary sources of pentadec-10-enoic acid. This involves using the validated GC-MS method to analyze food samples. The results of this step are crucial for designing subsequent human intervention studies.

Step 3: Human Intervention Studies

Controlled feeding studies are essential to establish a clear cause-and-effect relationship between the intake of a specific food and the levels of the biomarker in the body.

Experimental Protocol: Dose-Response Feeding Study

  • Participant Recruitment: Recruit a cohort of healthy volunteers.

  • Washout Period: Participants consume a controlled diet low in the suspected sources of pentadec-10-enoic acid for 2 weeks.

  • Intervention: Randomly assign participants to different groups, each receiving a different daily dose of a food identified as a rich source of pentadec-10-enoic acid.

  • Sample Collection: Collect blood samples at baseline and at regular intervals throughout the intervention period.

  • Analysis: Analyze the blood samples for pentadec-10-enoic acid levels using the validated GC-MS method.

  • Data Evaluation: Plot the change in biomarker concentration against the dietary intake to determine the dose-response relationship.

Comparison with Alternative Biomarkers

Once validated, the performance of pentadec-10-enoic acid as a biomarker would need to be compared to existing biomarkers for similar dietary sources.

BiomarkerPrimary Dietary SourceStrengthsWeaknesses
Pentadecanoic Acid (C15:0) Dairy fat, ruminant meat[3][4]Well-validated, associated with health outcomes.[6]Also found in some fish, which can be a confounder.[1][8]
Heptadecanoic Acid (C17:0) Dairy fat, ruminant meatOften used in conjunction with C15:0.The association with dairy intake can be less consistent.[1]
trans-Palmitoleic Acid (C16:1n-7t) Dairy fatSpecific to ruminant sources.Present in lower concentrations.
Pentadec-10-enoic Acid (C15:1n-5) Hypothetical: To be determinedHypothetical: Potentially more specific than saturated counterparts.Currently lacks validation data.

Conclusion and Future Directions

The validation of pentadec-10-enoic acid as a dietary biomarker is a scientifically rigorous process that requires a systematic approach. While there is a wealth of data supporting its saturated counterpart, C15:0, as a biomarker for dairy fat intake, the scientific community currently lacks the necessary evidence to make the same claim for pentadec-10-enoic acid.

Future research should focus on the systematic validation workflow outlined in this guide. This includes the development of a validated analytical method, comprehensive analysis of food sources, and controlled human intervention studies. Only through such rigorous investigation can we determine if pentadec-10-enoic acid can take its place among the panel of validated biomarkers used to unravel the complex relationship between diet and human health.

References

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  • Venn-Watson, S.K., & Butterworth, C.N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link]

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A Comparative Guide to Pentadecanoic Acid (C15:0) and its Correlation with Key Metabolic Markers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Odd-Chain Saturated Fatty Acids

For decades, dietary guidance has centered on the broad classification of fats: saturated, monounsaturated, and polyunsaturated. Within this framework, saturated fats have been largely categorized as detrimental to cardiometabolic health. However, emerging research is painting a more nuanced picture, suggesting that not all saturated fatty acids are created equal. Odd-chain saturated fatty acids (OCSFAs), particularly pentadecanoic acid (C15:0), are at the forefront of this paradigm shift.

While the initial topic of interest was the monounsaturated pentadec-10-enoic acid, the scientific literature extensively documents the metabolic significance of its saturated counterpart, pentadecanoic acid (C15:0). This guide will, therefore, focus on the robust body of evidence surrounding C15:0, a fatty acid primarily derived from dairy and ruminant fats, and its compelling correlations with a suite of metabolic markers.[1][2] We will explore the quantitative relationships, delve into the underlying molecular mechanisms, and provide detailed experimental protocols for researchers in the field.

Quantitative Overview: C15:0's Correlation with Metabolic Health Indicators

Observational and prospective cohort studies have consistently revealed an inverse association between circulating levels of C15:0 and the risk of developing major metabolic diseases.[3][4][5] Higher plasma concentrations of C15:0 are linked to more favorable profiles of several critical biomarkers, positioning it as a potential indicator of metabolic resilience.

The table below summarizes the key correlations observed in human studies.

Metabolic Marker Correlation with Pentadecanoic Acid (C15:0) Key Findings from Studies
Glucose / Insulin Resistance InverseHigher C15:0 levels are associated with lower fasting glucose, improved insulin sensitivity, and a reduced risk of developing type 2 diabetes.[3][5][6][7]
Triglycerides InverseIncreased plasma C15:0 is consistently linked to lower triglyceride levels.[1][3][8]
Total Cholesterol InverseHigher circulating C15:0 concentrations are associated with lower total cholesterol.[1][3][8]
Cardiovascular Disease (CVD) InverseIndividuals in the highest quintile of C15:0 experience a 12%-25% lower risk of cardiovascular events.[4][9]
Blood Pressure InverseHigher plasma C15:0 is associated with lower systolic and diastolic blood pressure.[10][11]
Inflammatory Cytokines (e.g., IL-6, TNF-α) InverseC15:0 demonstrates broad anti-inflammatory activities, including the reduction of key pro-inflammatory cytokines.[3][8][12]
Liver Enzymes (e.g., ALT, AST) InverseHigher circulating C15:0 is associated with lower levels of liver enzymes, suggesting improved liver health.[8]

Mechanistic Insights: Signaling Pathways Modulated by C15:0

The beneficial metabolic effects of pentadecanoic acid are not merely correlational; mechanistic studies have begun to uncover its role as a bioactive signaling molecule. C15:0 exerts its influence by modulating key cellular pathways that are central to energy homeostasis, inflammation, and cellular health.

Key signaling hubs affected by C15:0 include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): C15:0 acts as a dual partial agonist for PPAR-α and PPAR-δ.[3][13] Activation of PPAR-α is critical for stimulating fatty acid oxidation, while PPAR-δ activation enhances energy expenditure and improves insulin sensitivity.[13]

  • AMP-Activated Protein Kinase (AMPK): C15:0 is an activator of AMPK, the master regulator of cellular energy.[6][8] AMPK activation promotes catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes like lipid synthesis.

  • Mechanistic Target of Rapamycin (mTOR): By activating AMPK, C15:0 indirectly suppresses the mTOR pathway, which is involved in cell growth and proliferation.[13][14]

  • Anti-Inflammatory Signaling: C15:0 has been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting inflammatory signaling pathways such as Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Nuclear Factor-kappa B (NF-κB).[13]

C150 Pentadecanoic Acid (C15:0) PPAR PPAR-α/δ Agonism C150->PPAR AMPK AMPK Activation C150->AMPK Inflammation Anti-Inflammatory Pathways (JAK/STAT, NF-κB Inhibition) C150->Inflammation FAO ↑ Fatty Acid Oxidation PPAR->FAO IS ↑ Insulin Sensitivity PPAR->IS mTOR mTOR Inhibition AMPK->mTOR inhibits AMPK->FAO GU ↑ Glucose Uptake AMPK->GU LS ↓ Lipid Synthesis AMPK->LS inhibits Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammation->Cytokines inhibits

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

Experimental Protocols: A Guide to Measurement and Analysis

To ensure data integrity and reproducibility, standardized and validated protocols are essential. Here, we provide a self-validating workflow for the quantification of C15:0 in plasma and the analysis of key correlated metabolic markers.

Protocol 1: Quantification of Pentadecanoic Acid (C15:0) in Plasma by GC-MS

This protocol outlines the extraction and derivatization of total fatty acids from plasma for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard is critical for accurate quantification.

Causality Behind Experimental Choices:

  • Lipid Extraction: A Folch extraction (chloroform:methanol) is used for its efficiency in extracting a broad range of lipids from a complex biological matrix like plasma.

  • Transesterification: Fatty acids are esterified to fatty acid methyl esters (FAMEs) using methanolic HCl. This derivatization is necessary to make the fatty acids volatile, a requirement for GC analysis.

  • Internal Standard: A non-endogenous odd-chain fatty acid (e.g., C17:0, heptadecanoic acid) is added at the beginning of the procedure. It experiences the same extraction and derivatization inefficiencies as the analyte (C15:0), allowing for accurate ratiometric quantification.

Step-by-Step Methodology:

  • Sample Preparation: Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1 mg/mL heptadecanoic acid in methanol).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Transesterification to FAMEs:

    • Add 1 mL of 2.5% methanolic HCl to the dried lipid extract.

    • Seal the tube and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

  • FAMEs Extraction:

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing FAMEs to a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-23 or equivalent).

    • Run a temperature gradient program to separate the FAMEs.

    • Monitor for the characteristic ions of C15:0-methyl ester and the internal standard methyl ester in selected ion monitoring (SIM) mode for quantification.

Protocol 2: Analysis of Correlated Metabolic Markers

The analysis of glucose, triglycerides, cholesterol, and inflammatory cytokines is typically performed using commercially available kits on automated clinical chemistry analyzers or ELISA plate readers.

  • Glucose, Triglycerides, and Total Cholesterol: Measured in serum or plasma using enzymatic colorimetric assays. These assays are highly standardized and widely available.

  • Inflammatory Cytokines (IL-6, TNF-α): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. High-sensitivity ELISA kits are recommended for detecting the low circulating levels of these cytokines.

cluster_sample Sample Collection & Prep cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis Plasma Plasma Sample IS Spike with Internal Standard (C17:0) Plasma->IS Ext Folch Lipid Extraction IS->Ext Dry Evaporate Solvent Ext->Dry FAME Transesterification to FAMEs Dry->FAME Ext2 Hexane Extraction of FAMEs FAME->Ext2 GCMS GC-MS Analysis Ext2->GCMS Quant Quantify C15:0 vs. Internal Standard GCMS->Quant Result Final C15:0 Concentration Quant->Result

Caption: Experimental workflow for C15:0 quantification in plasma.

Conclusion and Future Perspectives

The evidence strongly suggests that pentadecanoic acid (C15:0) is a significant player in metabolic health. Its consistent inverse correlation with risk factors for type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease warrants its consideration as a key biomarker.[3][8] The elucidation of its roles as a signaling molecule that activates beneficial pathways like AMPK and PPAR provides a mechanistic basis for these observations.[13]

While observational studies are compelling, some analyses using Mendelian randomization have not found evidence for a causal cardiovascular benefit, indicating that the relationship may be complex and potentially influenced by confounding factors.[10][11] Therefore, the scientific community eagerly awaits the results of randomized controlled trials to definitively establish a causal relationship and to explore the therapeutic potential of C15:0 supplementation. For researchers and drug development professionals, C15:0 represents a promising molecule at the intersection of nutrition and pharmacology, challenging old dogmas and opening new avenues for preventing and managing chronic metabolic disease.

References

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